Cas no 1396860-04-0 (5-bromo-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}pyridine-3-carboxamide)

5-bromo-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}pyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}pyridine-3-carboxamide
- 5-bromo-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}pyridine-3-carboxamide
- 5-bromo-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyridine-3-carboxamide
- F6261-0751
- AKOS024546225
- 1396860-04-0
- VU0542242-1
- 5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide
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- Inchi: 1S/C15H12BrN3OS2/c1-9-13(22-15(19-9)12-3-2-4-21-12)8-18-14(20)10-5-11(16)7-17-6-10/h2-7H,8H2,1H3,(H,18,20)
- InChI Key: MPKZORFFBLEIIF-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(=C1)C(NCC1=C(C)N=C(C2=CC=CS2)S1)=O
Computed Properties
- Exact Mass: 392.96052g/mol
- Monoisotopic Mass: 392.96052g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 111Ų
5-bromo-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}pyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6261-0751-75mg |
5-bromo-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}pyridine-3-carboxamide |
1396860-04-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6261-0751-20μmol |
5-bromo-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}pyridine-3-carboxamide |
1396860-04-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6261-0751-3mg |
5-bromo-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}pyridine-3-carboxamide |
1396860-04-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6261-0751-50mg |
5-bromo-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}pyridine-3-carboxamide |
1396860-04-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6261-0751-30mg |
5-bromo-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}pyridine-3-carboxamide |
1396860-04-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6261-0751-5μmol |
5-bromo-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}pyridine-3-carboxamide |
1396860-04-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6261-0751-4mg |
5-bromo-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}pyridine-3-carboxamide |
1396860-04-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6261-0751-40mg |
5-bromo-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}pyridine-3-carboxamide |
1396860-04-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6261-0751-10mg |
5-bromo-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}pyridine-3-carboxamide |
1396860-04-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6261-0751-100mg |
5-bromo-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}pyridine-3-carboxamide |
1396860-04-0 | 100mg |
$248.0 | 2023-09-09 |
5-bromo-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}pyridine-3-carboxamide Related Literature
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Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
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Matthew Tirrell Soft Matter, 2011,7, 9572-9582
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
Additional information on 5-bromo-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}pyridine-3-carboxamide
5-Bromo-N-{4-Methyl-2-(Thiophen-2-Yl)-1,3-Thiazol-5-Ylmethyl}Pyridine-3-Carboxamide: A Comprehensive Overview
The compound 5-bromo-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}pyridine-3-carboxamide (CAS No. 1396860-04-0) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyridine ring substituted with a bromine atom at position 5 and a carboxamide group at position 3. The molecule also features a thiazole ring system, which is further substituted with a methyl group and a thiophene moiety. The integration of these structural elements contributes to the compound's unique chemical properties and biological activity.
Recent studies have highlighted the importance of thiazole-containing compounds in drug discovery, particularly in the development of anti-inflammatory, antifungal, and anticancer agents. The presence of the thiophene group in this compound further enhances its electronic properties, making it a promising candidate for exploring novel therapeutic applications. Researchers have demonstrated that such heterocyclic systems can interact with specific biological targets, such as protein kinases and enzymes, thereby modulating cellular pathways associated with disease states.
The synthesis of 5-bromo-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}pyridine-3-carboxamide involves a multi-step process that combines principles of organic synthesis, including nucleophilic substitution, condensation reactions, and oxidation. The bromination at position 5 of the pyridine ring is critical for achieving the desired regioselectivity and reactivity. This step ensures that the molecule retains its aromaticity while introducing a reactive site for further functionalization.
One of the most intriguing aspects of this compound is its ability to act as a bioisostere in medicinal chemistry. By replacing certain functional groups with structurally similar alternatives, researchers can optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. For instance, the substitution of hydrogen with bromine at position 5 not only alters the electronic environment but also enhances the molecule's lipophilicity, which is crucial for crossing biological membranes.
Recent advancements in computational chemistry have enabled researchers to perform detailed docking studies on this compound to predict its binding affinity to various protein targets. These studies have revealed that the compound exhibits strong interactions with key residues in enzyme active sites, suggesting its potential as an inhibitor of critical biochemical pathways. Furthermore, molecular dynamics simulations have provided insights into the conformational flexibility of the molecule, which is essential for understanding its binding modes and selectivity.
In terms of applications, 5-bromo-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-y lmethyl}pyridine -3-carboxamide has shown promise in the field of cancer research. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells by targeting specific oncogenic pathways. Additionally, its anti-inflammatory properties make it a potential candidate for treating chronic inflammatory diseases such as arthritis and neurodegenerative disorders.
The integration of thiophene moieties into heterocyclic systems has also been explored for their potential in optoelectronic materials. The conjugated π-systems within these structures enable efficient charge transport properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Although this compound's primary focus remains on pharmaceutical applications, its electronic characteristics suggest broader utility in materials science.
In conclusion, 5-bromo-N-{4-methyl -2-(thiophen -2 -yl ) -1 ,3 -thiazol -5 -y lm ethyl } pyridin e -3 -carboxamide (CAS No. 1396860 -04 -0) represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for both academic research and industrial development. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of innovation in modern chemistry and pharmacology.
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